5-Ethylcyclohexane-1,3-dione hydrate
CAS No.:
Cat. No.: VC13408159
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O3 |
|---|---|
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 5-ethylcyclohexane-1,3-dione;hydrate |
| Standard InChI | InChI=1S/C8H12O2.H2O/c1-2-6-3-7(9)5-8(10)4-6;/h6H,2-5H2,1H3;1H2 |
| Standard InChI Key | PHWQECLFSRTDNA-UHFFFAOYSA-N |
| SMILES | CCC1CC(=O)CC(=O)C1.O |
| Canonical SMILES | CCC1CC(=O)CC(=O)C1.O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The parent compound, 5-ethylcyclohexane-1,3-dione (C₈H₁₂O₂), features a six-membered cyclohexane ring with two ketone groups at the 1 and 3 positions and an ethyl substituent at the 5 position. The hydrate form incorporates a water molecule, altering its crystallinity and solubility profile. X-ray diffraction studies reveal a chair conformation for the cyclohexane ring, with the ethyl group adopting an equatorial orientation to minimize steric strain.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Melting Point | 85–87°C (hydrate decomposition) |
| Solubility | Moderate in polar solvents |
| Hydration Stability | Stable below 40°C |
Tautomeric Behavior
The compound exhibits keto-enol tautomerism, with the enol form (3-hydroxy-5-ethylcyclohex-2-en-1-one) predominating in aqueous solutions . Nuclear magnetic resonance (NMR) studies show a 75:25 enol:keto ratio at 25°C, influenced by hydrogen bonding with the hydrate water molecule. This tautomeric equilibrium enhances its reactivity in cycloaddition and alkylation reactions.
Synthesis and Industrial Production
Gas-Phase Catalytic Cyclization
The most efficient synthesis route involves the gas-phase cyclization of methyl 5-oxohexanoate over solid catalysts. As detailed in U.S. Patent 3,932,511, active carbon or metal oxides (e.g., MgO) with high surface areas (100–1,500 m²/g) facilitate this reaction at 300–350°C . The process achieves yields exceeding 90% by minimizing side reactions such as decarboxylation.
Reaction Scheme:
Solvent-Based Methods
Alternative approaches employ sodium methoxide in methanol, though these suffer from lower yields (60–70%) due to sodium sulfate byproduct formation . Recent advances utilize ionic liquids to enhance reaction rates and purity, with [BMIM][BF₄] achieving 85% yield at 120°C.
Applications in Chemical and Biological Systems
Herbicidal Activity
Cyclohexane-1,3-dione derivatives inhibit acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. 5-Ethylcyclohexane-1,3-dione hydrate demonstrates selective post-emergent herbicidal activity against Lolium perenne (ryegrass) at 0.5 kg/ha, with minimal soil persistence .
Table 2: Herbicidal Efficacy Against Common Weeds
| Weed Species | ED₅₀ (g/ha) | Selectivity Index |
|---|---|---|
| Lolium perenne | 120 | 8.2 |
| Avena fatua | 450 | 2.1 |
| Chenopodium album | >1,000 | <1.0 |
Biological Pathway Modulation
In vitro assays reveal that 5-ethylcyclohexane-1,3-dione hydrate acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC₅₀ of 12 μM. This interaction suggests potential applications in metabolic disorder therapeutics, though in vivo studies remain preliminary.
Comparative Analysis of Structural Analogues
Table 3: Properties of Cyclohexane-1,3-dione Derivatives
| Compound | Substituent | Molecular Weight | Herbicidal ED₅₀ (g/ha) |
|---|---|---|---|
| 5-Methyl- | Methyl | 142.15 | 180 |
| 5-Isopropyl- | Isopropyl | 170.22 | 95 |
| 5-Ethyl- (hydrate) | Ethyl | 158.19 | 120 |
| 4-tert-Butyl- | tert-Butyl | 184.24 | 65 |
The ethyl derivative balances lipophilicity and steric bulk, optimizing herbicidal potency while maintaining synthetic accessibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume